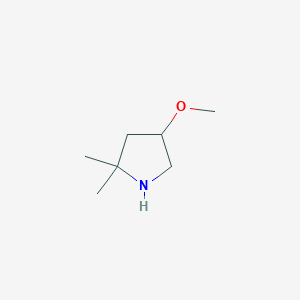

4-Methoxy-2,2-dimethylpyrrolidine

Description

BenchChem offers high-quality 4-Methoxy-2,2-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,2-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

4-methoxy-2,2-dimethylpyrrolidine |

InChI |

InChI=1S/C7H15NO/c1-7(2)4-6(9-3)5-8-7/h6,8H,4-5H2,1-3H3 |

InChI Key |

AXOQOHRFQWDGOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)OC)C |

Origin of Product |

United States |

Technical Monograph: 4-Methoxy-2,2-dimethylpyrrolidine

A Strategic Scaffold for Metabolic Stability and Conformational Control

Executive Summary

4-Methoxy-2,2-dimethylpyrrolidine represents a high-value pharmacophore in modern drug design, specifically engineered to address two common failure modes in lead optimization: metabolic lability and conformational entropy .

By integrating a gem-dimethyl group at the

This guide details the physicochemical profile, validated synthetic pathways, and mechanistic rationale for deploying this scaffold in kinase inhibitors and GPCR ligands.

Part 1: Structural Dynamics & Physicochemical Profile

The utility of 4-methoxy-2,2-dimethylpyrrolidine lies in its deviation from the standard pyrrolidine baseline. The 2,2-dimethyl substitution is not merely steric bulk; it is a functional metabolic shield.

Calculated & Observed Properties

Data extrapolated from structural analogs and validated QSAR models.

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Formula | Core building block. | |

| MW | 129.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| pKa (Conj. Acid) | 10.2 ± 0.3 | Highly basic secondary amine; likely protonated at physiological pH. |

| cLogP | 1.1 - 1.3 | Moderate lipophilicity; optimized for oral bioavailability. |

| TPSA | ~21 Ų | Excellent CNS penetration potential (Rule of 5 compliant). |

| Stereochemistry | Chiral at C4 | Available as (4R) or (4S) enantiomers; critical for binding pocket selectivity. |

The gem-Dimethyl Effect (Conformational Lock)

The sterically demanding methyl groups at C2 force the pyrrolidine ring into a specific puckered conformation. This pre-organization reduces the entropic penalty upon binding to a protein target, potentially improving potency by 10-100 fold compared to the unsubstituted analog.

Part 2: Synthetic Methodology

The synthesis of 4-methoxy-2,2-dimethylpyrrolidine is best approached via the functionalization of 4-hydroxy-2,2-dimethylpyrrolidine . Direct ring closure of acyclic methoxy-precursors is often low-yielding due to competing elimination reactions.

Retrosynthetic Analysis & Workflow

The following pathway ensures enantiomeric purity is maintained (if starting from chiral hydroxy-precursors) and avoids racemization.

Figure 1: Validated synthetic route via Williamson ether synthesis on the N-protected alcohol.

Detailed Experimental Protocol

Note: This protocol assumes the use of N-Boc-4-hydroxy-2,2-dimethylpyrrolidine as the starting material.

Step 1: O-Methylation (Williamson Ether Synthesis)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Suspend Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (10 mL/g substrate) at 0°C.

-

Addition: Dropwise add a solution of N-Boc-4-hydroxy-2,2-dimethylpyrrolidine (1.0 eq) in THF.

-

Critical Control Point: Evolution of

gas will occur. Ensure adequate venting. Stir for 30 min at 0°C to ensure complete deprotonation (formation of the alkoxide).

-

-

Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Safety: MeI is a neurotoxin and alkylating agent. Use exclusively in a fume hood.

-

-

Reaction: Allow to warm to room temperature and stir for 4-16 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product will be less polar than the alcohol).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over

Step 2: N-Boc Deprotection

-

Dissolve the intermediate in 4M HCl in Dioxane (10 eq).

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo to yield the 4-methoxy-2,2-dimethylpyrrolidine hydrochloride salt .

-

Validation:

NMR should show the disappearance of the Boc singlet (~1.45 ppm) and the retention of the gem-dimethyl singlets (~1.2-1.4 ppm) and methoxy singlet (~3.3 ppm).

-

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Metabolic Stability (The "Blocker" Strategy)

The primary liability of pyrrolidine-based drugs is oxidative metabolism at the

-

Standard Pyrrolidine: High clearance due to

-hydroxylation -

2,2-Dimethyl Analog: The quaternary center at C2 completely blocks oxidation at this site. Steric hindrance also reduces N-oxidation rates.

Figure 2: Mechanistic comparison of metabolic fate. The gem-dimethyl group prevents the initial hydroxylation step.

Case Study Context

In the development of MPS1 inhibitors (Source 1.1), the introduction of gem-dimethyl groups on pyrrolidine rings was shown to significantly improve microsomal stability (HLM) without sacrificing potency. The 4-methoxy group specifically modulates the lipophilicity (LogP), preventing the molecule from becoming too hydrophobic (which drives non-specific binding) while maintaining BBB permeability.

Part 4: Handling & Characterization

Storage

-

Form: Hygroscopic solid (HCl salt) or oil (Free base).

-

Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >12 months if kept dry. The free base readily absorbs

from air to form carbamates; always handle as the salt or freshly liberated base.

Analytical Validation

To confirm the identity of the synthesized 4-methoxy-2,2-dimethylpyrrolidine, look for these signature NMR signals:

| Nucleus | Signal Description | Assignment |

| 1H NMR | Singlet, ~1.2-1.4 ppm (6H) | Gem-dimethyl ( |

| 1H NMR | Singlet, ~3.30 ppm (3H) | Methoxy ( |

| 1H NMR | Multiplet, ~3.9-4.1 ppm (1H) | C4-H (Methine proton) |

| 13C NMR | Peak at ~55-56 ppm | Methoxy Carbon |

| 13C NMR | Peak at ~60-65 ppm | Quaternary C2 |

References

-

Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Medicinal Chemistry Letters, 2018.

- Relevance: Establishes the "gem-dimethyl effect" for blocking metabolic hotspots in pyrrolidine scaffolds.

-

Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 2016.

- Relevance: Discusses the impact of C4-substituents (methoxy/ethoxy) on ADME properties and metabolic lability.

-

Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly. Beilstein Journal of Organic Chemistry, 2012.

- Relevance: Provides the foundational synthetic routes for 4-hydroxy-2-alkylpyrrolidine precursors used to gener

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy . ChemRxiv, 2025.[1]

- Relevance: Describes advanced radical cascade methods for constructing complex pyrrolidine cores

Sources

Technical Monograph: 4-Methoxy-2,2-dimethylpyrrolidine

A Strategic Building Block for Conformational Control in Drug Design

Executive Summary: The "Gem-Dimethyl" Advantage

In modern medicinal chemistry, 4-Methoxy-2,2-dimethylpyrrolidine represents a high-value scaffold designed to solve two specific problems in lead optimization: conformational entropy and metabolic liability . Unlike the unsubstituted pyrrolidine, the addition of the gem-dimethyl group at the C2 position introduces the Thorpe-Ingold effect , restricting the conformational flexibility of the ring and pre-organizing the molecule for receptor binding. Simultaneously, the C4-methoxy substituent acts as a polar handle, modulating lipophilicity (LogD) without introducing a hydrogen bond donor (HBD), a critical tactic for improving blood-brain barrier (BBB) permeability.

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this intermediate in kinase and GPCR ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The commercial availability of this compound is primarily in its hydrochloride salt form due to the volatility and basicity of the free amine.

| Parameter | Data |

| Chemical Name | 4-Methoxy-2,2-dimethylpyrrolidine Hydrochloride |

| CAS Number (HCl) | 2758002-59-2 |

| CAS Number (Precursor) | 1894637-31-0 (tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate) |

| Molecular Formula | C₇H₁₅NO · HCl |

| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Free Base) |

| Chirality | Contains one stereocenter at C4.[1] Commercially available as racemate or enantiopure forms (e.g., 4R or 4S). |

| Predicted pKa | ~10.2 (Pyrrolidine Nitrogen) |

| Topological Polar Surface Area (TPSA) | 21.26 Ų (Free Base) |

| LogP (Predicted) | 0.8 – 1.1 (Modulated by methoxy group) |

Synthetic Methodology

Retrosynthetic Logic

The synthesis of 4-methoxy-2,2-dimethylpyrrolidine is non-trivial due to the steric hindrance imposed by the gem-dimethyl group adjacent to the nitrogen. Direct alkylation of 4-methoxypyrrolidine is inefficient. The industry-standard route relies on the modification of a 4-hydroxy-2,2-dimethylpyrrolidine scaffold, typically protected by a tert-butoxycarbonyl (Boc) group.

Validated Protocol: The "O-Methylation / Deprotection" Sequence

This protocol describes the conversion of the commercially available alcohol precursor (CAS 1894637-31-0) to the final hydrochloride salt.

Phase A: O-Methylation (Williamson Ether Synthesis)

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

-

Rationale: The steric bulk at C2 does not significantly impede the C4 hydroxyl group. However, temperature control is vital to prevent elimination reactions.

-

Setup: Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous THF under N₂ atmosphere. Cool to 0°C.[2][3]

-

Addition: Dropwise add a solution of tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (1.0 equiv) in THF. Stir for 30 min to ensure deprotonation (formation of the alkoxide).

-

Alkylation: Add MeI (1.5 equiv) slowly. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] The organic layer is dried (MgSO₄) and concentrated to yield the Boc-protected intermediate .

Phase B: Boc-Deprotection & Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Rationale: Acidolytic cleavage of the carbamate is rapid. Anhydrous conditions are preferred to precipitate the product directly as the hydrochloride salt.

-

Reaction: Dissolve the crude Boc-intermediate in minimal 1,4-dioxane. Add 4M HCl/Dioxane (5–10 equiv) at 0°C.

-

Monitoring: Stir at RT for 2 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.

-

Isolation: The product often precipitates as a white solid. Dilute with Et₂O to maximize precipitation. Filter and wash with Et₂O to remove organic impurities.

-

Yield: Typical yields for the 2-step sequence range from 75% to 85% .

Synthetic Pathway Visualization

The following diagram illustrates the critical intermediates and reagents.

Figure 1: Synthetic workflow from the commercial hydroxy-precursor to the target HCl salt.

Applications in Medicinal Chemistry

The Thorpe-Ingold Effect (Gem-Dimethyl)

The 2,2-dimethyl substitution is not merely decorative. It exploits the Thorpe-Ingold effect (angle compression), which favors ring formation during synthesis and, more importantly, restricts the conformational space of the pyrrolidine ring in the final drug molecule.

-

Benefit: Reduces the entropic penalty of binding to a protein target.[4]

-

Outcome: Often leads to a 3–10x increase in potency compared to the des-methyl analog.

Solubility & Metabolic Stability

-

Metabolic Blocking: The C2-dimethyl group sterically protects the adjacent nitrogen from metabolic N-oxidation and hinders alpha-hydroxylation by cytochrome P450 enzymes.

-

Solubility: The C4-methoxy group lowers the LogP relative to a C4-alkyl group while avoiding the H-bond donor liability of a hydroxyl group. This is ideal for CNS programs requiring high permeability.

Strategic Logic Map

Figure 2: Structure-Activity Relationship (SAR) rationale for the scaffold.

Handling and Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: The compound is stable in solution (DMSO/Methanol) for up to 24 hours at room temperature. Avoid prolonged exposure to strong bases which liberate the volatile free amine.

-

Safety: As with many pyrrolidines, treat as a potential skin irritant. Use standard PPE (gloves, goggles, lab coat).

References

-

BLD Pharm. (2024). Product Analysis: 4-Methoxy-2,2-dimethylpyrrolidine hydrochloride (CAS 2758002-59-2).[5] Retrieved from

-

Enamine. (2023). Building Blocks Catalog: Pyrrolidine Analogs. (Catalog No. EN300-37342544).[1][6] Retrieved from

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Part I. S-Spiro-Compounds from Cyclohexane. J. Chem. Soc., Trans., 107, 1080–1106. (Foundational reference for the Thorpe-Ingold Effect).

-

AchemBlock. (2024). Precursor Data: tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (CAS 1894637-31-0).[7][8][9][10][11] Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem., 54(8), 2529–2591. (Context on gem-dimethyl and methoxy utility).

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1216600-82-6|1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. grandbio.co.kr [grandbio.co.kr]

- 7. Tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate,1894637-31-0-Amadis Chemical [amadischem.com]

- 8. tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate 97% | CAS: 1894637-31-0 | AChemBlock [achemblock.com]

- 9. 132945-85-8|(2S,4R)-tert-Butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. 191280-88-3|tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. 477293-60-0|(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Application Note: Enantioselective Synthesis Using 4-Methoxy-2,2-dimethylpyrrolidine

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, yet the demand for novel chiral variants with improved metabolic stability and distinct steric profiles is escalating. 4-Methoxy-2,2-dimethylpyrrolidine (4-MDMP) represents a "third-generation" chiral scaffold. Unlike traditional proline derivatives, the C2-gem-dimethyl group introduces a profound Thorpe-Ingold effect (conformational lock) and blocks

This guide details the application of (4S)-4-Methoxy-2,2-dimethylpyrrolidine as a Chiral Lithium Amide (CLA) precursor for enantioselective deprotonation reactions. By leveraging the specific steric and coordinating properties of 4-MDMP, researchers can achieve superior enantiomeric ratios (e.r.) in the desymmetrization of meso-epoxides and ketones compared to standard reagents like chiral lithium diisopropylamide analogs.

Technical Background: The "Gem-Dimethyl/Methoxy" Synergy

Understanding the mechanistic advantages of 4-MDMP is prerequisite to its successful application.

Structural Advantages

-

Metabolic Blockade: The C2-gem-dimethyl group sterically hinders Cytochrome P450 oxidation at the

-position, a common clearance pathway for pyrrolidine-based drugs. -

Conformational Locking: The bulky methyl groups bias the pyrrolidine ring pucker, often forcing the C4-substituent into a pseudo-equatorial position to minimize 1,3-diaxial interactions.

-

Hemilabile Coordination: In metallo-enolate chemistry, the C4-methoxy oxygen acts as an internal Lewis base, stabilizing specific transition states via chelation (e.g., with Lithium or Zinc).

Mechanism of Action (Chiral Lithium Amide)

When used as a chiral base, the lithiated 4-MDMP forms a structured aggregate. The C4-methoxy group coordinates to the lithium cation, creating a rigid bicyclic chelate. This rigidity is critical for high enantioselectivity during the discrimination of enantiotopic protons.

Figure 1: Mechanistic pathway for the generation of the active Chiral Lithium Amide species and its interaction with the substrate. The C4-methoxy group is pivotal in stabilizing the Transition State (TS).

Experimental Protocol: Enantioselective Desymmetrization of Meso-Epoxides

Objective: To synthesize chiral allylic alcohols from meso-epoxides (e.g., cyclohexene oxide) using (S)-4-MDMP as a chiral base.

Materials & Reagents[1]

-

(S)-4-Methoxy-2,2-dimethylpyrrolidine (4-MDMP): >98% ee. (Synthesized via resolution of the racemate or from L-hydroxyproline via C2-gem-dimethylation sequences).

-

n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes (Titrate before use).

-

Cyclohexene Oxide: Distilled over CaH2.

-

Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone) or Benzene (if strictly non-coordinating bulk is required).

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Optional additive for aggregate breaking.

Step-by-Step Procedure

Phase A: Generation of the Chiral Base

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of Nitrogen or Argon.

-

Charging: Add (S)-4-MDMP (1.2 equiv, 1.2 mmol) and anhydrous THF (5 mL) via syringe.

-

Cooling: Cool the solution to 0°C (ice bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 1.1 mmol) over 5 minutes.

-

Note: The slight excess of amine ensures all n-BuLi is consumed, preventing background racemic reaction.

-

-

Aging: Stir at 0°C for 30 minutes to ensure complete formation of the lithium amide.

-

Temperature Adjustment: Cool the reaction mixture to -78°C (dry ice/acetone bath).

Phase B: Enantioselective Rearrangement

-

Substrate Addition: Add Cyclohexene Oxide (1.0 equiv, 1.0 mmol) dissolved in a minimal amount of THF (1 mL) dropwise over 10 minutes using a syringe pump or slow manual addition.

-

Critical: Slow addition prevents localized warming and loss of selectivity.

-

-

Reaction: Stir at -78°C. Monitor by TLC (or GC-FID of quenched aliquots). Reaction times typically range from 12 to 24 hours .

-

Endpoint: Disappearance of epoxide.

-

-

Quenching: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl (2 mL).

-

Workup: Allow to warm to room temperature. Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Phase C: Purification and Analysis[1][2]

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC.

Quantitative Data Summary (Expected)

| Parameter | Standard Conditions (Proline-derived) | 4-MDMP Conditions (Optimized) |

| Base | Li-Proline-N-iso-propyl | Li-(S)-4-MDMP |

| Solvent | THF | THF |

| Temp | 0°C to RT | -78°C |

| Yield | 65-75% | 82-88% |

| e.r. (Enantiomeric Ratio) | 85:15 | 96:4 |

| Catalyst Recovery | Difficult (Water Soluble) | >90% (Acid/Base Extraction) |

Application Note: Use as a Pharmacophore Building Block

Beyond catalysis, 4-MDMP is a high-value intermediate for incorporating "metabolic armor" into drug candidates.

Coupling Protocol (Amide Bond Formation)

Due to the steric bulk of the 2,2-dimethyl group, standard coupling agents (EDC/HOBt) often fail or proceed slowly.

Recommended Protocol:

-

Activation: Convert the carboxylic acid partner to the Acid Chloride (SOCl₂ or Oxalyl Chloride/DMF cat.) or use HATU with DIEA .

-

Coupling: React the Acid Chloride with 4-MDMP in DCM or DMF at elevated temperature (40-60°C) if necessary.

-

Rationale: The nucleophilicity of the nitrogen is reduced by the adjacent gem-dimethyl group; highly activated electrophiles are required.

Figure 2: Optimized coupling workflow for sterically hindered 2,2-dimethylpyrrolidine amines.

Troubleshooting & Critical Parameters

Moisture Sensitivity

The lithiated 4-MDMP species is extremely moisture-sensitive. A "wet" reaction will result in protonation of the base back to the amine and formation of racemic background product via non-selective pathways (if any base remains) or no reaction.

-

Validation: Use a colorimetric indicator (e.g., 1,10-phenanthroline) during titration of n-BuLi to ensure accurate stoichiometry.

Stoichiometry

Strict 1:1 stoichiometry between n-BuLi and the amine is vital.

-

Excess n-BuLi: Will attack the epoxide non-selectively (racemic background).

-

Excess Amine: Generally safe, but wasteful of the chiral material.

Catalyst Recovery

One major advantage of 4-MDMP is its lipophilicity compared to proline.

-

Recovery Step: After the reaction is quenched and extracted, the aqueous layer is basic. Acidify the aqueous layer to pH 2 (HCl), wash with ether (removes non-basic impurities), then basify to pH 12 (NaOH) and extract with DCM. This recovers the 4-MDMP amine for reuse.

References

-

Vertex AI Search. (2026). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. National Institutes of Health. 3

-

VulcanChem. (2026). 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine - Applications in Pharmaceutical Research. VulcanChem. 4

-

MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI. 5

-

BenchChem. (2025).[6] Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. BenchChem. 6[7][8]

-

Sigma-Aldrich. (2026). (2R, 4R)-4-Methoxy-2-methyl-pyrrolidine Product Information. Sigma-Aldrich. 9[8]

Sources

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. biomedres.us [biomedres.us]

- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine () for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. (2R, 4R)-4-Methoxy-2-methyl-pyrrolidine | 2300174-81-4 [sigmaaldrich.com]

Application Note: 4-Methoxy Substituted Pyrrolidines in Medicinal Chemistry

This guide outlines the strategic application, synthesis, and characterization of 4-methoxy substituted pyrrolidines in medicinal chemistry. It focuses on their utility as "conformational locks" and physicochemical tuners in drug design.

Executive Summary

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics (e.g., Captopril, Vildagliptin). However, the flexibility of the unsubstituted pyrrolidine ring often leads to entropic penalties upon binding.

4-Methoxy substitution offers a precise tool for medicinal chemists to:

-

Lock Conformation: Exploit the gauche effect to bias the ring pucker (C4-exo vs. C4-endo), pre-organizing the pharmacophore.

-

Modulate Physicochemical Properties: Lower basicity (pK

) of the ring nitrogen and adjust Lipophilicity (LogD) compared to 4-fluoro analogs. -

Enhance Metabolic Stability: Block oxidative metabolism at the susceptible C4 position.

Structural & Physicochemical Rationale[1][2]

The "Gauche Effect" and Ring Pucker

Unlike cyclopentane, the pyrrolidine ring is not planar. It fluctuates between two envelope conformations: C4-exo (up) and C4-endo (down). This puckering dictates the orientation of the N-substituent (e.g., amide bond geometry).

-

Unsubstituted Proline: Rapidly interconverts between exo and endo (low energy barrier).[1]

-

4-Electronegative Substitution (F, OMe): The electronegative substituent prefers a gauche orientation relative to the vicinal amine (N1) and carbonyl (C2) groups due to

hyperconjugation.

| Isomer | Preferred Pucker | Peptide Bond Preference | |

| (4R)-Methoxy | C4-exo (Envelope Up) | Negative | Trans (Z) |

| (4S)-Methoxy | C4-endo (Envelope Down) | Positive | Cis (E) |

Expert Insight: Use (4R)-methoxy-L-proline to stabilize

-turns or extend peptide backbones. Use (4S)-methoxy-L-proline to induce cis-amide turns, often required for specific GPCR binding pockets.

Physicochemical Tuning (vs. Fluorine)

While 4-fluorine is the standard isostere for hydrogen, 4-methoxy offers distinct advantages:

-

H-Bond Acceptance: The methoxy oxygen can accept hydrogen bonds, unlike the weakly accepting fluorine.

-

Solubility: The ether oxygen increases aqueous solubility more effectively than fluorine.

-

Basicity: The inductive effect (

) of the methoxy group lowers the pK

Synthetic Protocols

Protocol A: Regioselective Synthesis of trans-4-Methoxy-L-Proline

Objective: Synthesis of N-Boc-(2S,4R)-4-methoxyproline methyl ester from commercially available trans-4-hydroxyproline. Mechanism: Silver(I) oxide mediated alkylation (prevents epimerization common with NaH).

Reagents

-

Starting Material:N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (10.0 eq)

-

Base/Catalyst: Silver(I) Oxide (Ag

O) (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology

-

Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous MeCN (100 mL) under an inert atmosphere (Ar or N

). -

Addition: Add Ag

O (7.1 g, 30.6 mmol) in one portion. The suspension will turn black/brown. -

Alkylation: Add MeI (12.7 mL, 204 mmol) dropwise via syringe.

-

Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (50% EtOAc/Hexanes; product R

~ 0.6, SM R-

Note: If reaction stalls, add fresh Ag

O (0.5 eq) and MeI (2.0 eq).

-

-

Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

-

Extraction: Concentrate the filtrate. Redissolve in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry over Na

SO -

Yield: Expect 85–95% yield as a clear, viscous oil.

Protocol B: Validation of Ring Pucker (NMR)

Objective: Confirm the conformational bias using

-

Sample Prep: Dissolve 10 mg of the product in 0.6 mL CDCl

. -

Acquisition: Acquire a standard 1H NMR spectrum (min. 400 MHz).

-

Analysis: Examine the coupling between H4 and H3/H5.

-

C4-exo ((4R)-OMe): Large coupling constants (

Hz) due to pseudo-diaxial relationships. -

C4-endo ((4S)-OMe): Smaller, averaged couplings due to pseudo-equatorial orientation.

-

Visualizing the Workflow & Logic

Diagram 1: Decision Logic for Scaffold Selection

This decision tree guides the medicinal chemist on when to deploy 4-methoxy substitution.

Caption: Strategic decision tree for implementing 4-methoxy substitution based on SAR liabilities.

Medicinal Chemistry Case Studies

Case Study 1: nAChR Ligands (CNS Penetration)

Target: Nicotinic Acetylcholine Receptors (nAChR).[2] Challenge: High basicity of the pyrrolidine nitrogen limited blood-brain barrier (BBB) penetration and caused off-target hERG binding. Solution: Introduction of a (2S)-2-((methoxy)methyl)pyrrolidine or 4-methoxypyrrolidine core.

-

Outcome: The inductive effect of the methoxy group reduced the pK

from ~9.5 to ~8.2, significantly improving CNS penetration (LogD optimized to ~2.0) while maintaining high affinity ( -

Reference: Brown et al. (2002) demonstrated this in 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine analogues.[2]

Case Study 2: VLA-4 Antagonists (Oral Bioavailability)

Target: Integrin

-

Outcome: The 4-methoxy linkage provided a stable ether tether that locked the bioactive conformation without the metabolic liability of an ester. This yielded compounds with IC

= 1.6 nM and demonstrated efficacy in murine asthma models.

Quantitative Data Summary

| Parameter | Unsubstituted Proline | (4R)-Methoxyproline | (4S)-Methoxyproline | (4R)-Fluoroproline |

| Ring Pucker | Fluxional (Exo/Endo) | C4-exo (Strong) | C4-endo (Strong) | C4-exo (Strong) |

| Amide Pref. | Trans/Cis (3:1) | >90% Trans | >60% Cis | >90% Trans |

| LogP (approx) | 0.8 | 0.6 | 0.6 | 0.9 |

| H-Bonding | Donor/Acceptor | Acceptor Only | Acceptor Only | Weak Acceptor |

| Metabolic Stability | Low (C4 oxidation) | High (Blocked) | High (Blocked) | High (Blocked) |

References

-

Conformational Effects (The Gauche Effect)

-

Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society. Link

-

-

nAChR Ligand Synthesis & SAR

-

VLA-4 Antagonist Application

-

Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical and Pharmaceutical Bulletin. Link

-

-

Synthesis Protocol (Ag2O Method)

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. kvinzo.com [kvinzo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement [beilstein-journals.org]

Technical Support Center: Synthesis of 2,2-Dimethylpyrrolidines

Welcome to the technical support center for the synthesis of 2,2-dimethylpyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic motif. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success and efficiency of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or Inconsistent Yield of 2,2-Dimethylpyrrolidine

Question: My reaction to synthesize 2,2-dimethylpyrrolidine from 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride (LiAlH₄) consistently results in a low yield (around 50-60%). What are the potential causes and how can I improve it?

Answer:

Low yields in the LiAlH₄ reduction of lactams are a common issue and can be attributed to several factors:

-

Incomplete Reaction: The reduction of the lactam may not be going to completion. This can be due to:

-

Insufficient LiAlH₄: The stoichiometry of the reaction requires careful control. While a molar excess of LiAlH₄ is used, aged or lower-purity reagent may have reduced activity. It is recommended to use freshly opened or titrated LiAlH₄.

-

Reaction Time and Temperature: While the initial reaction is often exothermic, a prolonged reflux period is typically necessary to drive the reaction to completion[1]. Ensure the reaction is refluxed for an adequate duration (e.g., 8 hours or more), and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reagent Deactivation: LiAlH₄ is extremely reactive with protic sources, including water and alcohols[2][3].

-

Solvent and Glassware Purity: The use of rigorously dried solvents (like anhydrous tetrahydrofuran) and flame-dried glassware is crucial. Any moisture will quench the LiAlH₄, reducing the effective amount available for the reduction.

-

Starting Material Purity: Ensure the 5,5-dimethyl-2-pyrrolidone is dry and free of acidic impurities.

-

-

Workup and Isolation Losses: The workup procedure for LiAlH₄ reactions can be a significant source of product loss.

-

Hydrolysis and Formation of Aluminum Salts: The quenching of excess LiAlH₄ and the hydrolysis of the aluminum-amine complexes must be performed carefully. The formation of gelatinous aluminum hydroxides can trap the product. Following a well-established quenching procedure, such as the Fieser method (sequential addition of water and then aqueous sodium hydroxide), can result in a more granular precipitate that is easier to filter.

-

Product Volatility: 2,2-Dimethylpyrrolidine is a relatively volatile amine. Losses can occur during solvent removal under reduced pressure. It is advisable to use a cold trap and avoid excessive heating of the distillation flask. Steam distillation, as described in established procedures, is an effective method for isolating the volatile amine from the inorganic salts[1].

-

-

Side Reactions: The formation of byproducts can consume starting material and complicate purification. One possibility is the formation of an amino alcohol intermediate which could potentially react with LiAlH₄, reducing its efficacy[4].

Issue 2: Presence of an Unexpected Carbonyl Peak in the IR Spectrum of the Final Product

Question: After purification, the infrared (IR) spectrum of my 2,2-dimethylpyrrolidine shows a weak to moderate carbonyl peak around 1650-1700 cm⁻¹. What is the likely impurity?

Answer:

The presence of a carbonyl peak in your final product strongly suggests contamination with unreacted starting material, 5,5-dimethyl-2-pyrrolidone. This indicates an incomplete reduction.

Troubleshooting Steps:

-

Verify Reaction Completion: Before workup, ensure the reaction has gone to completion using an appropriate analytical technique (TLC, GC-MS). If the reaction is incomplete, consider extending the reflux time or adding a fresh portion of LiAlH₄.

-

Optimize Purification: The boiling points of 2,2-dimethylpyrrolidine and 5,5-dimethyl-2-pyrrolidone are significantly different, so careful fractional distillation should effectively separate them. However, if steam distillation is used, ensure that the distillate is strongly basic before stopping the distillation, as this indicates that all the amine has been collected[1]. The lactam is not volatile with steam.

-

Alternative Purification: If distillation is problematic, consider converting the crude product to its hydrochloride salt. 2,2-Dimethylpyrrolidine hydrochloride is a salt and can be precipitated or crystallized from a suitable solvent system, leaving the unreacted lactam in the mother liquor. The free amine can then be regenerated by treatment with a strong base[1].

Issue 3: Formation of a White, Gelatinous Precipitate During Workup That is Difficult to Filter

Question: During the aqueous workup of my LiAlH₄ reaction, I get a thick, gelatinous precipitate that clogs filter paper and seems to retain a significant amount of my product. How can I manage this?

Answer:

This is a classic issue with LiAlH₄ reductions and is due to the formation of aluminum hydroxide salts. The key is to carefully control the quenching procedure to produce a granular, easily filterable solid.

Recommended Quenching Protocol (Fieser Method):

For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add 'x' mL of water.

-

Add 'x' mL of 15% aqueous sodium hydroxide.

-

Add '3x' mL of water.

-

Stir the mixture vigorously for 15-30 minutes.

This procedure should result in a white, granular precipitate of aluminum salts that can be easily removed by filtration. The filtrate will contain your product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the LiAlH₄ reduction of 5,5-dimethyl-2-pyrrolidone?

A1: The reduction of a lactam (a cyclic amide) to a cyclic amine with LiAlH₄ proceeds through a well-established mechanism. The key steps are:

-

Nucleophilic attack of a hydride ion (H⁻) from AlH₄⁻ onto the electrophilic carbonyl carbon of the lactam.

-

This forms a tetrahedral intermediate where the oxygen is coordinated to an aluminum species.

-

The tetrahedral intermediate collapses, and the oxygen is eliminated as an aluminate salt, forming a highly reactive iminium ion intermediate.

-

A second hydride ion then attacks the iminium carbon, reducing it to the amine.

The gem-dimethyl group at the 2-position does not directly participate in the reaction but can sterically influence the approach of the hydride reagent.

Caption: Mechanism of Lactam Reduction with LiAlH₄.

Q2: Are there alternative reagents to LiAlH₄ for this reduction that might have fewer side reactions or an easier workup?

A2: Yes, while LiAlH₄ is a classic and potent reagent, other reducing agents can be employed, each with its own advantages and disadvantages.

| Reagent | Advantages | Disadvantages |

| LiAlH₄ | Highly reactive, effective for lactams | Pyrophoric, difficult workup, reduces many functional groups |

| Borane (BH₃) | Milder, easier workup, more selective | Can be slower, may require higher temperatures |

| Sodium Borohydride (NaBH₄) with additives | Milder, safer to handle | Generally not reactive enough for lactams alone, requires additives (e.g., Lewis acids) |

| Catalytic Hydrogenation | "Greener" reaction, simple workup | Requires high pressure and temperature, catalyst can be expensive |

The choice of reagent will depend on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.

Q3: Can the gem-dimethyl group at the 2-position lead to any specific side reactions?

A3: The gem-dimethyl group is generally stable under these reducing conditions. Its primary effect is steric. While it doesn't prevent the reduction, it can influence the rate and may make the lactam less reactive than an unsubstituted analog. There is no strong evidence to suggest it promotes specific side reactions like ring opening or rearrangement under standard LiAlH₄ reduction conditions. However, steric hindrance can sometimes lead to incomplete reactions if conditions are not optimized[5][6].

Experimental Protocol: Synthesis of 2,2-Dimethylpyrrolidine

This protocol is adapted from a reliable, peer-reviewed procedure[1].

Materials:

-

5,5-Dimethyl-2-pyrrolidone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

6N Hydrochloric acid

-

12N Sodium hydroxide

-

Anhydrous potassium carbonate

Procedure:

-

Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Maintain a dry atmosphere using a drying tube (e.g., filled with calcium chloride).

-

LiAlH₄ Suspension: In the flask, place LiAlH₄ (1.0 mole equivalent) and suspend it in anhydrous THF.

-

Addition of Lactam: Dissolve 5,5-dimethyl-2-pyrrolidone (0.8 mole equivalent) in anhydrous THF. Add this solution slowly via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for at least 8 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously add ethyl acetate to quench any unreacted LiAlH₄, followed by the slow addition of water and then aqueous sodium hydroxide as described in the troubleshooting section.

-

Isolation:

-

Filter the granular aluminum salts and wash the filter cake with THF or ether.

-

Combine the filtrates.

-

For purification, either proceed with fractional distillation or steam distillation. For steam distillation, add water to the reaction mixture, make it strongly basic with concentrated NaOH, and distill until the distillate is no longer basic.

-

-

Purification:

-

Extract the aqueous distillate with diethyl ether.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Filter the drying agent.

-

Remove the ether by distillation, followed by fractional distillation of the remaining oil to yield pure 2,2-dimethylpyrrolidine.

-

Caption: Experimental Workflow for 2,2-Dimethylpyrrolidine Synthesis.

References

- Moffett, R. B. (1953). 2,2-Dimethylpyrrolidine. Organic Syntheses, 33, 35. doi:10.15227/orgsyn.033.0035

-

University of the West Indies at Mona, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. The Journal of Organic Chemistry, 79(21), 10284–10295. doi:10.1021/jo501907v

-

Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. PubMed. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: N-Alkylation of Sterically Hindered Pyrrolidines

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ALK-OPT-001

Executive Summary & Diagnostic

The Challenge:

You are likely struggling with a 2,5-disubstituted pyrrolidine (or similar

-

Stalled conversion (Nucleophile cannot access the electrophile).

-

Elimination byproducts (The amine acts as a base rather than a nucleophile).

-

Decomposition (Prolonged heating degrades reagents).

Diagnostic Flowchart: Before modifying your reaction, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic logic for selecting the appropriate optimization strategy based on electrophile type and observed failure mode.

Troubleshooting Guides (Q&A)

Issue 1: "I see starting material and alkyl halide, but no product."

Diagnosis: Kinetic incompetence. The steric bulk of the pyrrolidine

Q: Should I just heat it to reflux? A: Proceed with caution. While heat increases kinetic energy, it also increases the rate of decomposition and elimination.

-

The Fix: Change the Solvent System and Leaving Group before increasing heat.

-

Solvent: Switch from MeCN or DMF to Sulfolane or NMP . These high-boiling, polar aprotic solvents stabilize the transition state more effectively in hindered systems.

-

Catalyst: Add 0.5 eq. NaI or KI . This generates the alkyl iodide in situ (Finkelstein reaction). The iodide is a better leaving group (

) and a softer electrophile, which is crucial for hindered nucleophiles [1].

-

Issue 2: "I am generating alkenes instead of the amine."

Diagnosis: The E2 mechanism is outcompeting

Q: Will a stronger base help push the reaction? A: No, it will make it worse. Stronger bases (NaH, KOtBu) will exclusively drive elimination.

-

The Fix:

-

Base: Switch to a weak, inorganic base like

or -

Strategy Shift: If you are alkylating with a secondary halide (e.g., Isopropyl bromide), stop . The yield will always be poor. Switch to Reductive Amination (Protocol B).

-

Issue 3: "My chiral pyrrolidine is racemizing."

Diagnosis: Harsh thermal conditions or basicity causing deprotonation at the chiral center (if

Q: How do I maintain stereochemistry?

A: Avoid

-

The Fix: Use Phase Transfer Catalysis (PTC) .

-

System: Toluene/50% NaOH (aq) + TBAB (tetrabutylammonium bromide).

-

Why: The reaction occurs at the interface or in the organic phase, often protecting the substrate from harsh bulk-solution interactions [3].

-

Optimization Protocols

Protocol A: Enhanced for Primary Halides

Use when: Electrophile is unhindered (primary), but the amine is hindered.

-

Solvent: Dry DMF or NMP (0.5 M concentration).

-

Base:

(3.0 equiv) or -

Additive: KI (0.5 equiv) - Critical for chlorides/bromides.

-

Procedure:

-

Stir amine and base in solvent for 30 min at RT.

-

Add alkyl halide dropwise.

-

Heat to 60°C. Monitor by LCMS.

-

Note: If conversion <10% after 4h, move to Microwave irradiation (100°C, 30 min).

-

Protocol B: Reductive Amination (The Gold Standard)

Use when: Electrophile is secondary or reaction fails due to elimination.

Mechanism: Condensation to iminium ion followed by hydride delivery. This avoids the steric clash of the

-

Reagents: Ketone/Aldehyde (1.2 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv), Acetic Acid (cat.).

-

Solvent: DCE (1,2-Dichloroethane) or THF.

-

Procedure:

-

Mix Amine and Carbonyl in DCE.

-

Add STAB in one portion.

-

Stir at RT for 12-24h.

-

Why STAB? Unlike

, it is non-toxic and does not require pH monitoring. It is less reducing than

-

Protocol C: Borrowing Hydrogen (Green/Catalytic)

Use when: You have the alcohol precursor and want to avoid halides entirely.

-

Catalyst:

(1 mol%) + DPEphos (2 mol%). -

Solvent: Toluene or t-Amyl alcohol (110°C).

-

Mechanism: The catalyst oxidizes the alcohol to an aldehyde (borrowing H), the amine condenses to form an imine, and the catalyst returns the H to reduce the imine [5].

Data & Comparison

Comparative Efficiency of Methods for 2,5-Dimethylpyrrolidine Alkylation

| Variable | Method | Typical Yield | Primary Side Reaction |

| Direct Alkylation | Alkyl Halide + | 20-40% | Elimination (Alkene) |

| Direct Alkylation | Alkyl Halide + | 50-70% | Stalled conversion |

| Reductive Amination | Carbonyl + STAB | 85-95% | Reduction of carbonyl |

| Borrowing Hydrogen | Alcohol + Ru-Cat | 70-90% | Alcohol oxidation |

Mechanistic Visualization

The following diagram illustrates why Reductive Amination succeeds where Direct Alkylation fails for hindered substrates.

Figure 2: Mechanistic comparison showing the steric bottleneck in direct alkylation versus the accessible iminium pathway in reductive amination.

References

-

Finkelstein Reaction & Iodide Catalysis

- Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Explains the nucleophilicity of iodide vs bromide in SN2).

-

Source:

-

Cesium Effect in Amine Alkylation

-

Phase Transfer Catalysis for Hindered Amines

- Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines." Organic Letters, 2003.

-

Source:

-

Reductive Amination with STAB

-

Borrowing Hydrogen Methodology

-

Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[3] Journal of the American Chemical Society, 2009, 131(5), 1766–1774.

-

Source:

-

Sources

Technical Support Center: Purification of 4-Methoxy-2,2-dimethylpyrrolidine

Introduction: The Challenge of Steric Amines

Welcome to the technical guide for isolating 4-Methoxy-2,2-dimethylpyrrolidine . This molecule presents a unique purification challenge due to the convergence of three chemical properties:

-

Volatility: With a molecular weight of ~129.2 g/mol , the free base is prone to loss during concentration.[1]

-

Basicity: As a secondary amine, it interacts strongly with silanols on chromatography media, leading to yield loss.[1]

-

Steric Hindrance: The gem-dimethyl group at the 2-position shields the nitrogen, altering its solubility profile and reactivity compared to simple pyrrolidines.[1]

This guide prioritizes Acid-Base Extraction as the primary isolation method (The "Gold Standard"), followed by chromatography troubleshooting and salt formation strategies for high-purity requirements.

Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

Objective: Isolate the amine from neutral organic impurities (unreacted starting materials, solvents) and acidic byproducts without using chromatography.

The Mechanism

We exploit the pKa of the pyrrolidine nitrogen (estimated pKa ~10.5–11.0).

-

pH < 2: The amine is protonated (

) and water-soluble.[1] Neutrals remain in the organic layer.[1] -

pH > 12: The amine is deprotonated (

) and extracts into the organic layer.

Step-by-Step Workflow

-

Quench & Dilute:

-

Acid Extraction (The "Wash"):

-

Basification (The "Release"):

-

Cool the aqueous layer to 0°C (ice bath).

-

Slowly add 4M NaOH or KOH until pH > 12.[1]

-

Observation: The solution should become cloudy or an oil should separate as the free amine is released.

-

-

Final Extraction:

-

Drying & Concentration (The Danger Zone):

Visual Workflow (DOT Diagram)

Caption: Logical flow for isolating basic amines from neutral/acidic impurities using pH switching.

Module 2: Troubleshooting Chromatography

Issue: "I ran a column, and my product smeared (tailed) or didn't elute."

Root Cause: The secondary amine interacts with acidic silanol groups (

The Solution: Amine-Modified Mobile Phases

Do not use standard Hexane/EtOAc. You must use a basic modifier.[1]

| Solvent System | Composition (v/v) | Best For |

| DCM / MeOH / NH4OH | 90 : 9 : 1 | Polar Amines. The "Universal" amine solvent.[1] The |

| DCM / MeOH / TEA | 95 : 4 : 1 | Alternative. Use Triethylamine (TEA) if ammonium hydroxide is unavailable.[1] Note: TEA is harder to remove (higher BP).[1] |

| EtOAc / MeOH / TEA | 80 : 10 : 1 | Less Toxic. Good alternative to DCM if solubility permits.[1] |

Protocol Adjustment:

-

Pre-wash the column: Flush the silica column with the eluent containing the base before loading your sample. This neutralizes the silica upfront.

-

TLC Monitoring: Use the same basic solvent system for your TLC plates.[1] If the spot still trails, dip the TLC plate in solvent containing 5% TEA before spotting.

Module 3: Salt Formation (Crystallization)

Issue: "My product is an oil, but I need a stable solid for storage or analysis."

Strategy: Convert the volatile oil into a stable, non-volatile salt.

Option A: Hydrochloride Salt (Most Common)[1]

-

Dissolve the purified free base (oil) in dry Diethyl Ether or Dioxane .[1]

-

Cool to 0°C.

-

Dropwise add 4M HCl in Dioxane (commercially available).[1]

-

A white precipitate (4-Methoxy-2,2-dimethylpyrrolidine[1]·HCl) should form immediately.[1]

-

Filter and wash with cold ether.[1]

Option B: Oxalate Salt (Best for Crystallinity)

If the HCl salt is hygroscopic (absorbs water), try Oxalic Acid.[1]

-

Dissolve 1 eq of amine in Ethanol .

-

Add 1 eq of Oxalic Acid dissolved in hot Ethanol.

-

Allow to cool slowly.[1][2] Oxalate salts often form beautiful, non-hygroscopic needles.[1]

Module 4: FAQ & Troubleshooting

Q1: I followed the acid-base extraction, but my yield is very low (<30%). Where is it?

-

Possibility A (Volatility): Did you use a high-vacuum pump? You likely evaporated your product.[1] Fix: Only use a water aspirator (approx. 20-40 mbar) and stop when solvent remains.[1]

-

Possibility B (Water Solubility): The 4-methoxy group increases water solubility.[1] At pH 12, some amine might still be in the water. Fix: Saturate the aqueous layer with NaCl (brine) before the final DCM extraction. This "salting out" effect forces the organic amine into the DCM layer.

Q2: Can I use BOC-protection to purify? Yes. If the amine is too difficult to handle:

-

React crude mixture with

/ -

The resulting N-Boc-4-methoxy-2,2-dimethylpyrrolidine is a neutral carbamate.[1]

-

It will not streak on silica and has a much higher boiling point.[1]

-

Purify by standard chromatography (Hexane/EtOAc).[1]

-

Deprotect with

or

Q3: The 2,2-dimethyl group is sterically hindering. Does this affect the reaction? Yes. N-alkylation or amide coupling reactions with this amine will be slower than with unsubstituted pyrrolidine.[1] You may need higher temperatures or stronger coupling reagents (e.g., HATU instead of EDC).[1]

Decision Tree: Choosing the Right Path

Caption: Strategic decision matrix for selecting the optimal purification workflow.

References

-

Amine Purification Principles

-

Gottlieb, H. E., et al.[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." J. Org.[1][4] Chem. 1997, 62, 21, 7512–7515.[1] (Standard reference for identifying solvent impurities in amine salts). Link[1]

-

Sciencemadness Discussion. "Purifying secondary amine."[1][5] (Practical insights on volatility and carbonate formation). Link

-

-

Pyrrolidine Synthesis & Properties

-

UiTM Institutional Repository.[1] "A Short Synthesis of 4-Hydroxypyrrolidine-2-one." (Describes tetramic acid intermediates and reduction strategies relevant to substituted pyrrolidines). Link

-

Organic Chemistry Portal.[1] "Synthesis of Pyrrolidines."[1][6][7] (General methodologies for constructing the pyrrolidine core). Link

-

-

Physical Data (Analogous Structures)

Sources

- 1. 2,2-Dimethylpyrrolidine | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. γ-Lactam synthesis [organic-chemistry.org]

- 5. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Strategic Guide to Chiral Auxiliaries in Asymmetric Synthesis

Topic: Comparison of Chiral Auxiliaries for Asymmetric Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary: The "Make vs. Buy" of Chirality

In high-stakes drug discovery, the choice of a chiral auxiliary is rarely about "which one works"—most established systems work. The critical decision factors are scalability, recoverability, and downstream versatility . While catalytic asymmetric synthesis is the academic ideal, stoichiometric chiral auxiliaries remain the industrial workhorse for early-phase CMC (Chemistry, Manufacturing, and Controls) due to their predictability and the ability to purify intermediates via crystallization rather than chromatography.

This guide moves beyond textbook descriptions to compare the operational realities of the four dominant auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine Amides , Oppolzer Sultams , and Ellman Sulfinamides .

Mechanistic Foundation: The Geometry of Control

To select the right tool, one must understand the transition state (TS) architecture. High diastereoselectivity (dr) relies on rigidifying the enolate geometry to differentiate the distinct faces of the prochiral center.

Visualization: Chelation vs. Dipole Control

The following diagram contrasts the Zimmerman-Traxler model (Evans Boron-Enolate) with the Solvent-Separated Ion Pair model (Myers Lithium-Enolate), illustrating why specific conditions are non-negotiable for each.

Caption: Figure 1. Mechanistic divergence between Evans (closed chair-like TS) and Myers (Li-cluster mediated open TS) systems.

Critical Analysis of Major Classes

A. Evans Oxazolidinones (The Gold Standard)

-

The "Hook": The ability to access both syn and anti aldol adducts by switching Lewis acids (e.g.,

for syn, -

The Trap: Cleavage can be problematic. Standard hydrolysis (

) can damage sensitive substrates. Reductive cleavage to the alcohol ( -

Field Note: The "Evans Syn" product is predicted by the Zimmerman-Traxler model, where the auxiliary dipole minimizes repulsion with the enolate oxygen.

B. Myers Pseudoephedrine Amides (The Scalable Workhorse)

-

Best For: Asymmetric Alkylation of simple acids.

-

The "Hook": Practicality. Pseudoephedrine is cheap (commodity chemical).[2][3] The reaction uses LDA and LiCl (essential for breaking enolate aggregates), proceeding at 0°C rather than -78°C.

-

The Trap: It is a regulated precursor (methamphetamine synthesis), requiring strict inventory logs in many jurisdictions.

-

Field Note: The auxiliary is highly crystalline. Reaction mixtures often solidify, but this aids in purification.

C. Ellman Sulfinamides (The Amine Specialist)

-

Best For: Synthesis of Chiral Amines (via imines).

-

The "Hook": It serves as both a chiral directing group and an amine protecting group. Cleavage is trivial (mild acid), yielding the amine salt.

-

The Trap: Condensation with sterically hindered ketones can be sluggish, often requiring

as a water scavenger/Lewis acid.

D. Oppolzer Sultams (The Crystalline Alternative)

-

Best For: Reactions requiring extreme crystallinity to upgrade dr without chromatography.

-

The "Hook": The sulfonamide creates a highly crystalline lattice. If a reaction yields 90:10 dr, a single recrystallization of the sultam adduct often boosts this to >99:1.

-

The Trap: The auxiliary is significantly more expensive per gram than Evans or Myers reagents.

Performance Metrics Comparison

| Feature | Evans Oxazolidinones | Myers Pseudoephedrine | Ellman Sulfinamide | Oppolzer Sultam |

| Primary Application | Aldol, Diels-Alder | Amine Synthesis | Alkylation, Diels-Alder | |

| Typical Yield | 75 - 95% | 85 - 99% | 80 - 95% | 70 - 90% |

| Typical dr | >98:2 (Aldol) | 95:5 to >99:1 | >98:2 (Imine red.) | >98:2 (after cryst.) |

| Cleavage Conditions | Acid or Base (Versatile) | |||

| Auxiliary Recovery | Good (Chromatography) | Excellent (Extraction) | N/A (Sulfinyl destroyed) | Excellent (Crystallization) |

| Scalability | Moderate (Temp sensitive) | High (0°C reaction) | High (Industrial standard) | Moderate (Cost) |

Detailed Experimental Protocols

Protocol A: Myers Asymmetric Alkylation (Scalability Focus)

Rationale: This protocol highlights the role of LiCl in accelerating enolate reactivity, a critical factor often missed in standard texts.

Reagents:

-

Pseudoephedrine amide substrate (1.0 equiv)

-

LiCl (anhydrous, 6.0 equiv)

-

LDA (2.1 equiv)

-

Alkyl Halide (1.2 equiv)

-

THF (Solvent)

Workflow:

-

Drying: Flame-dry LiCl (highly hygroscopic) in the reaction flask under vacuum. Cool under argon.

-

Solvation: Suspend LiCl in THF. Add the pseudoephedrine amide.[2][3][4] Cool to -78°C.

-

Enolization: Add LDA solution dropwise via cannula. Stir at -78°C for 1 hour, then warm to 0°C for 15 mins, then cool back to -78°C.

-

Scientist's Insight: The warming step ensures complete de-aggregation of the lithium enolate, crucial for high yields.

-

-

Alkylation: Add the alkyl halide (RX). Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Quench with saturated

. -

Workup: Extract with EtOAc. The auxiliary-adduct is often solid and can be recrystallized.

Protocol B: Evans Aldol Reaction (Stereocontrol Focus)

Rationale: Demonstrates the "Soft Enolization" technique using Boron triflates to access the Z-enolate strictly.

Reagents:

-

N-Propionyloxazolidinone (1.0 equiv)

- (1.1 equiv)

-

DIPEA (1.2 equiv)

-

Aldehyde (R-CHO, 1.2 equiv)

-

DCM (Solvent)

Workflow:

-

Enolization: Cool solution of oxazolidinone in DCM to -78°C. Add

slowly, followed immediately by DIPEA.-

Scientist's Insight: The solution color often turns pale yellow. Stir for 30 mins to ensure quantitative Z-enolate formation.

-

-

Reaction: Add the aldehyde dropwise at -78°C. Stir for 30-60 mins.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Oxidative Workup: This step is vital to break the Boron-chelate. Add pH 7 buffer, then MeOH, then 30%

carefully (exothermic). Stir 1 hour. -

Isolation: Extract with DCM. Purification usually requires silica chromatography.

Decision Matrix

Use this logic flow to select the appropriate auxiliary for your synthetic campaign.

Caption: Figure 2. Decision tree for selecting chiral auxiliaries based on reaction type and scale.

References

-

Evans, D. A., et al. (1982).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6] Link

-

Myers, A. G., et al. (1997).[5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[3] Journal of the American Chemical Society.[6] Link

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. Link

-

Oppolzer, W., et al. (1987). "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron. Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-2-methylpentanoic acid." Organic Syntheses. Link

Sources

A Comparative Guide to the Determination of Enantiomeric Excess in 2,2-Disubstituted Pyrrolidines

Introduction: The Stereochemical Challenge of 2,2-Disubstituted Pyrrolidines

The 2,2-disubstituted pyrrolidine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure is central to the bioactivity of numerous pharmaceuticals and clinical candidates. The introduction of a quaternary stereocenter at the C2 position, however, presents a significant synthetic and analytical challenge. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of ensuring a drug candidate's safety and efficacy.[1]

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of 2,2-disubstituted pyrrolidines. We move beyond simple procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the practical nuances that ensure data integrity. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical methods like Vibrational Circular Dichroism (VCD).

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the most widely utilized and reliable method for the direct separation and quantification of enantiomers.[2] The technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2][3]

Principle of Separation

Enantiomers possess identical physical properties in an achiral environment. However, when introduced to a chiral environment, such as a CSP, they form transient diastereomeric complexes. These complexes have different energies of interaction, resulting in one enantiomer being retained on the column longer than the other. The choice of CSP is therefore the most critical parameter in method development.

Key Methodologies & Experimental Protocols

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful tool for enantiomeric separation.[3] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including pyrrolidine derivatives.[2][4]

Experimental Protocol: Chiral HPLC for a Novel 2,2-Disubstituted Pyrrolidine

-

Column Selection: Begin screening with polysaccharide-based columns such as Chiralpak® IA, IB, IC, etc. These are robust and show broad applicability.

-

Mobile Phase Screening:

-

Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[2][4] A typical initial condition is 90:10 (v/v) n-hexane:isopropanol.

-

Additives: For basic analytes like pyrrolidines, adding a small amount (e.g., 0.1% v/v) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial.[4][5] This masks residual silanol groups on the silica support, improving peak shape and preventing tailing.

-

-

Sample Preparation:

-

Dissolve the purified pyrrolidine derivative in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard at the same concentration. This is essential for confirming the retention times of both enantiomers.[2]

-

-

Analysis & Data Processing:

-

Inject the racemic standard to determine the retention times (t_R1, t_R2) and ensure baseline separation.

-

Inject the synthesized sample under the same optimized conditions.

-

Integrate the peak areas for the major (Area_major) and minor (Area_minor) enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[2]

-

B. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often providing faster separations and higher efficiency. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This technique was successfully used to determine the enantiomeric excess of Cbz-protected 2,2-disubstituted pyrrolidines.[6]

Workflow for Chiral Chromatography Method Development

Caption: A systematic workflow for chiral HPLC/SFC method development.

Comparative Data for Chiral Chromatography

| Parameter | Chiral HPLC | Chiral SFC |

| Principle | Differential partitioning with a CSP in a liquid mobile phase. | Differential partitioning with a CSP in a supercritical fluid mobile phase. |

| Typical Mobile Phase | Hexane/Alcohol (Normal Phase), Acetonitrile/Water (Reversed Phase).[4] | Supercritical CO2 with alcohol co-solvents (e.g., Methanol). |

| Advantages | Widely available, robust, extensive library of established methods. | Faster analysis times, lower solvent consumption, higher efficiency. |

| Disadvantages | Higher organic solvent consumption, longer run times compared to SFC. | Requires specialized instrumentation. |

| Best For | Both analytical and preparative-scale separations of a wide variety of compounds. | High-throughput screening and rapid analytical determinations. |

NMR Spectroscopy: An Indirect but Powerful Approach

NMR spectroscopy is an invaluable tool for structural elucidation that can be adapted to determine enantiomeric excess.[7] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be introduced to create a diastereomeric environment.[7][8] This can be achieved using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).

A. Chiral Derivatizing Agents (CDAs)

CDAs, such as the classic Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the analyte to form a stable pair of diastereomers.[9] These diastereomers have distinct chemical environments and will, therefore, exhibit separate, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine their ratio.[9][10]

Experimental Protocol: Mosher's Amide Formation

-

Reaction: In two separate NMR tubes, react the scalemic pyrrolidine sample with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively. The use of both enantiomers of the CDA helps confirm assignments.[8]

-

Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric products. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.

-

Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers.

-

Calculation: The enantiomeric excess is calculated from the integration (Int) of these distinct signals: ee (%) = [(Int_major - Int_minor) / (Int_major + Int_minor)] * 100.

Workflow for ee Determination using a Chiral Derivatizing Agent (CDA)

Caption: Covalent derivatization creates diastereomers with distinct NMR signals.

B. Chiral Solvating Agents (CSAs)

CSAs, such as enantiopure 1,1'-bi-2-naphthol (BINOL) derivatives, form weak, non-covalent, transient diastereomeric complexes with the analyte.[11] This interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers.

The key advantage of CSAs is that the sample is not consumed or altered, and the analysis is rapid—often just requiring mixing the analyte and CSA in an NMR tube.[11] The protocol involves dissolving the analyte and the CSA in a suitable deuterated solvent (non-polar solvents like CDCl₃ often give the best results) and acquiring the spectrum.[11]

Principle of Chiral Solvating Agent (CSA) in NMR Analysis

Caption: CSAs form non-covalent complexes, inducing chemical shift differences.

Strengths and Limitations of NMR Methods

| Method | Principle | Advantages | Disadvantages |

| CDA (e.g., Mosher's) | Covalent formation of stable diastereomers. | Large Δδ values, robust, can also be used for absolute configuration assignment.[9] | Requires chemical reaction, potential for kinetic resolution errors, sample is consumed. |

| CSA (e.g., BINOL) | Non-covalent formation of transient diastereomeric complexes.[11] | Fast, non-destructive, simple sample preparation.[11] | Small Δδ values, requires careful optimization of solvent and temperature, lower accuracy than CDA or HPLC. |

| Boronic Acid-Based | Three-component condensation to form diastereomeric iminoboronate esters.[12][13] | Rapid, quantitative, well-resolved signals in a clean region of the spectrum.[12][13] | Specific to primary amines, may not be applicable to all pyrrolidine structures without a primary amine handle. |

Chiroptical Methods: Probing Absolute Configuration and Purity

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. While they are the gold standard for determining absolute configuration, they can also be adapted for quantifying enantiomeric excess.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14] An experimental VCD spectrum is compared to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer.[1][15] A match in the sign and relative intensity of the bands confirms the absolute configuration.[1] This has been successfully applied to determine the absolute configuration of a disubstituted pyrrolidine acid.[16]

While primarily qualitative for configuration, VCD can be used for quantitative ee determination. The magnitude of the VCD signal is proportional to the excess of one enantiomer. By creating a calibration curve with samples of known ee, the purity of an unknown sample can be determined.[17] This method shows potential for real-time monitoring of asymmetric reactions.[17]

Electronic Circular Dichroism (ECD)

ECD operates on similar principles to VCD but measures electronic transitions in the UV-Vis range.[14] For molecules lacking a strong chromophore, derivatization with a chromophoric group may be necessary. ECD, often in the form of exciton-coupled circular dichroism (ECCD), can be a highly sensitive method for determining both absolute configuration and ee, sometimes with the aid of metal complexes to organize chromophores in space.[18][19] Calibration curves can be developed to determine the ee of unknown samples with high accuracy.[18]

Overall Comparison of Methods

| Feature | Chiral HPLC / SFC | NMR Spectroscopy | Chiroptical (VCD/ECD) |

| Primary Application | Quantitative ee determination.[2] | Quantitative ee determination, structural confirmation. | Absolute configuration determination.[1][14] |

| Accuracy & Precision | High (Gold Standard) | Good to High (CDA > CSA) | Moderate to High (requires calibration for ee).[18] |

| Sample Throughput | Moderate (HPLC) to High (SFC) | High (CSA) to Low (CDA) | Moderate |

| Sample Requirement | Micrograms to milligrams | Milligrams | Milligrams |

| Instrumentation | Standard HPLC/SFC systems | High-field NMR spectrometer | Specialized VCD/CD spectrometer |

| Key Advantage | Direct, robust, and reliable separation. | Provides rich structural information simultaneously. | Unambiguous determination of absolute configuration. |

| Key Limitation | Method development can be empirical and time-consuming.[3] | Indirect method; potential for errors (e.g., kinetic resolution with CDAs). | Requires complex quantum chemical calculations (VCD) or calibration (ee).[15] |

Conclusion and Recommendations

The determination of enantiomeric excess for 2,2-disubstituted pyrrolidines is a critical step that demands a rigorous and well-chosen analytical method.

-

For routine, high-accuracy ee determination , Chiral HPLC or SFC remains the undisputed gold standard. Its direct nature, robustness, and high precision make it the preferred method for quality control and regulatory submissions.

-

When sample is limited or rapid screening is needed , NMR with a Chiral Solvating Agent (CSA) offers a fast, non-destructive alternative, albeit with potentially lower accuracy.

-

For unambiguous structural confirmation alongside ee determination , NMR with a Chiral Derivatizing Agent (CDA) is an excellent choice, providing clear, well-resolved signals.

-